molecular formula C12H10N2O3S B13365660 5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid

5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid

Katalognummer: B13365660
Molekulargewicht: 262.29 g/mol
InChI-Schlüssel: PSLFKSVMEBVPLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid typically involves the reaction of phenylacetic acid with thiazole derivatives. One common method includes the acylation of thiazole-2-carboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[(Phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the phenylacetyl group and the thiazole ring, which confer distinct chemical reactivity and biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .

Eigenschaften

Molekularformel

C12H10N2O3S

Molekulargewicht

262.29 g/mol

IUPAC-Name

5-[(2-phenylacetyl)amino]-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C12H10N2O3S/c15-9(6-8-4-2-1-3-5-8)14-10-7-13-11(18-10)12(16)17/h1-5,7H,6H2,(H,14,15)(H,16,17)

InChI-Schlüssel

PSLFKSVMEBVPLM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC2=CN=C(S2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.